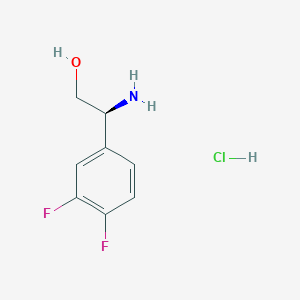

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIVQTWQZNGMX-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-alanine.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways: It influences various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-chloro-1-(3,4-difluorophenyl)ethanol

- (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol

Uniqueness

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride, with the CAS number 1269775-25-8, is a chiral compound known for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: CHClFNO

- Molar Mass: 209.62 g/mol

- IUPAC Name: (2S)-2-amino-2-(3,4-difluorophenyl)ethanol; hydrochloride

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Modulation: The compound has been shown to influence neurotransmitter synthesis and signal transduction pathways. Its structural features allow it to interact with specific enzymes and receptors, potentially altering their activity.

- Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Cell Line Studies:

- In vitro tests demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values comparable to established chemotherapeutics.

- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly caspase 3/7 .

- Mechanistic Insights:

Comparative Efficacy

The following table summarizes the IC values of this compound compared to other compounds:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 1.93 |

| Prodigiosin | MCF-7 | 1.93 |

| Combretastatin-A4 | HCT-116 | 0.76 |

Safety and Toxicology

While the compound shows promise in anticancer applications, safety profiles are crucial for further development. Toxicity assessments indicate that it may exhibit lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics . Further studies are required to fully elucidate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride, and what key intermediates are involved?

- Methodology :

- Reductive Amination : Start with (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8, ) as a precursor. Use sodium borohydride or lithium aluminum hydride in anhydrous conditions to reduce the chloro group to an amine, followed by HCl treatment to form the hydrochloride salt .

- Safety : Follow strict protocols for handling fluorinated intermediates, including glovebox use for air-sensitive steps ().

- Key Intermediates :

- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol ().

- 3,4-Difluorophenylhydrazine hydrochloride () for diazo coupling steps.

Q. How can the stereochemical purity of the (S)-enantiomer be validated during synthesis?

- Analytical Methods :

- Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times with reference standards (e.g., Ticagrelor intermediates in ).

- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for (S)-configured analogs (e.g., [α]D²⁵ = +15.2° for related fluorophenyl amines, ).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Experimental Design :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Fluorinated phenyl groups enhance lipid solubility (logP ~1.8 predicted via ChemDraw).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for amine oxidation or hydrolysis ( recommends inert atmosphere storage).

Advanced Research Questions

Q. How does the 3,4-difluorophenyl moiety influence binding affinity to target receptors compared to mono-fluorinated analogs?

- Computational & Experimental Approach :

- Docking Studies : Use Schrödinger Suite to model interactions with serotonin receptors (5-HT₂A/2C). Compare binding scores with mono-fluoro (e.g., 4-fluorophenyl) analogs ( references fluorophenylamine derivatives).

- In Vitro Assays : Perform radioligand displacement assays (IC₅₀ values) using HEK293 cells expressing 5-HT receptors. Data from Ticagrelor intermediates ( ) suggest fluorination enhances metabolic stability.

Q. What strategies resolve contradictions in reported cytotoxicity data for fluorinated β-amino alcohols?

- Data Reconciliation Framework :

- Meta-Analysis : Compare cytotoxicity (IC₅₀) across studies using standardized cell lines (e.g., HepG2 vs. HEK293). Adjust for variables like serum concentration (10% FBS vs. serum-free).

- Mechanistic Studies : Use RNA-seq to identify off-target pathways (e.g., mitochondrial stress) in conflicting datasets. notes fluorinated cyclopropane amines require cytochrome P450 screening.

Q. How can computational modeling predict metabolic pathways for this compound?

- Methodology :

- In Silico Tools : Apply StarDrop’s DEREK Nexus to identify likely Phase I metabolites (e.g., N-dealkylation or fluorophenyl ring hydroxylation). Validate with microsomal incubations (rat/human liver S9 fractions) and LC-MS/MS.

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₂ at the ethanol moiety, as in ) to track metabolic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.